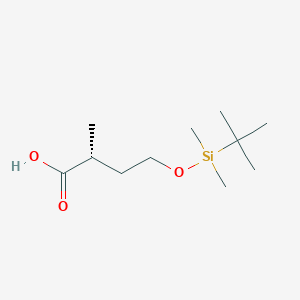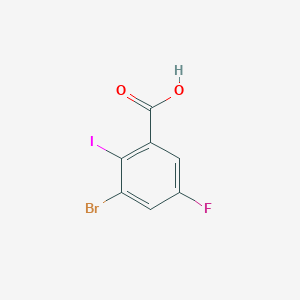
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, also known as 4-hydroxymethyl-1,3-dioxolan-2-one, is a cyclic carbonate compound. It is characterized by a five-membered ring structure containing both a hydroxyl group and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with alkali metal hydrogen carbonates under phase transfer catalysis conditions. This method yields the compound in approximately 70% yield. Onium halides are often used as catalysts due to their higher catalytic activity compared to tertiary amines or 18-crown-6 .
Another synthetic route involves the transesterification of glycerol with dialkyl carbonates or ethylene carbonate. Additionally, the compound can be obtained by the reaction of 3-chloro-1,2-propanediol with sodium hydrogen carbonate in the presence of octyltrimethylammonium chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysis and transesterification reactions are common due to their efficiency and relatively high yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and hydroxymethyl groups. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the synthesis of more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain hydroxyl groups and are known for their antibacterial and antifungal properties.
Cedazuridine: A compound with a similar oxolan-2-one structure, used in combination with Decitabine for the treatment of myelodysplastic syndromes.
Apiin: A natural flavonoid containing a hydroxymethyl group, found in plants like parsley and celery.
Propiedades
Número CAS |
207846-01-3 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-5(8)1-4(7)9-3-5/h6,8H,1-3H2 |
Clave InChI |
DKZDYOGAQSXRDO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OCC1(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)

![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)



